molecular formula C13H12O2Se B14696723 3-[(Naphthalen-2-yl)selanyl]propanoic acid CAS No. 22993-41-5

3-[(Naphthalen-2-yl)selanyl]propanoic acid

Cat. No.: B14696723
CAS No.: 22993-41-5
M. Wt: 279.20 g/mol
InChI Key: QSOKBBYSTIZZPJ-UHFFFAOYSA-N
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Description

3-[(Naphthalen-2-yl)selanyl]propanoic acid is an organic compound that features a naphthalene ring attached to a propanoic acid moiety via a selenium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Naphthalen-2-yl)selanyl]propanoic acid typically involves the reaction of naphthalene-2-selenol with 3-bromopropanoic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-2-yl)selanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The propanoic acid moiety can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

3-[(Naphthalen-2-yl)selanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of selenium-containing organic compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in developing selenium-based drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Naphthalen-2-yl)selanyl]propanoic acid is primarily related to the selenium atom. Selenium can participate in redox reactions, which can influence various biological pathways. The compound may interact with cellular thiols, leading to the formation of seleno-compounds that can modulate oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a naphthalene ring.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Another alanine derivative with protective groups.

Uniqueness

3-[(Naphthalen-2-yl)selanyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form seleno-compounds makes this compound particularly interesting for research in oxidative stress and redox biology.

Properties

CAS No.

22993-41-5

Molecular Formula

C13H12O2Se

Molecular Weight

279.20 g/mol

IUPAC Name

3-naphthalen-2-ylselanylpropanoic acid

InChI

InChI=1S/C13H12O2Se/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15)

InChI Key

QSOKBBYSTIZZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[Se]CCC(=O)O

Origin of Product

United States

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